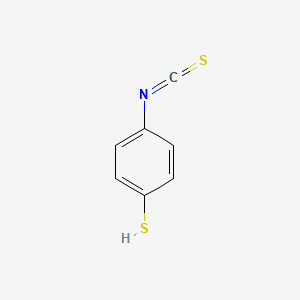
4-isothiocyanatobenzenethiol
Descripción general
Descripción
4-isothiocyanatobenzenethiol is an organic compound that belongs to the class of isothiocyanates. These compounds are known for their biological activity and are often derived from glucosinolates, which are secondary metabolites found in plants of the Brassicaceae family. This compound is particularly interesting due to its unique structure, which includes both an isothiocyanate group and a thiol group, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-isothiocyanatobenzenethiol can be synthesized through several methods:
Replacement Reaction: One efficient method involves the replacement reaction of phenyl isothiocyanate with corresponding amines in the presence of dimethylbenzene as a solvent.
Sulfurization of Isocyanides: Another method involves the sulfurization of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases such as DBU.
Industrial Production Methods
Industrial production of this compound typically involves the use of scalable and safe synthetic routes. The replacement reaction method is favored due to its low toxicity, low cost, and high yield, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-isothiocyanatobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Formation of disulfides.
Substitution: Formation of thioureas and other derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-isothiocyanatobenzenethiol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development due to its ability to modify proteins and enzymes.
Industry: Utilized in the development of functional materials and polymers.
Mecanismo De Acción
The mechanism of action of 4-isothiocyanatobenzenethiol involves its high reactivity with sulfur-centered nucleophiles, such as protein cysteine residues. This reactivity allows it to modify proteins and enzymes, leading to various biological effects. It can induce cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses through the NFκB pathway, and induce cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl isothiocyanate
- Benzyl isothiocyanate
- Allyl isothiocyanate
Uniqueness
4-isothiocyanatobenzenethiol is unique due to the presence of both an isothiocyanate group and a thiol group. This dual functionality allows it to participate in a wider range of chemical reactions compared to other isothiocyanates, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
42901-86-0 |
|---|---|
Fórmula molecular |
C7H5NS2 |
Peso molecular |
167.3 g/mol |
Nombre IUPAC |
4-isothiocyanatobenzenethiol |
InChI |
InChI=1S/C7H5NS2/c9-5-8-6-1-3-7(10)4-2-6/h1-4,10H |
Clave InChI |
GPMYEDPBOBTIBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=C=S)S |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

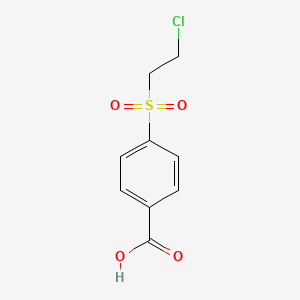
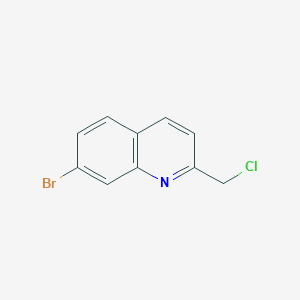

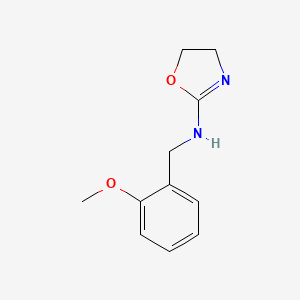
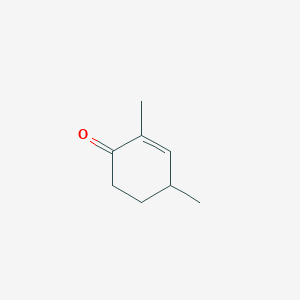

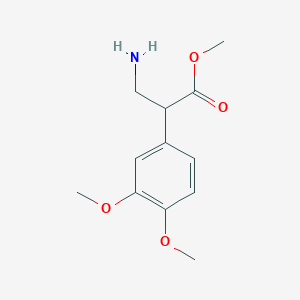
![Methyl 4-amino-3-[(2-hydroxy-2-methylpropyl)amino]benzoate](/img/structure/B8616585.png)

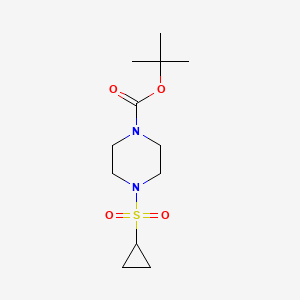
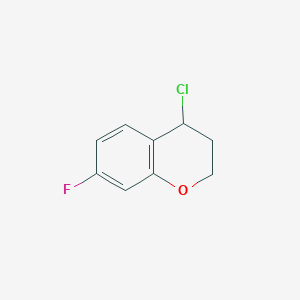
![Methyl 3-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8616630.png)
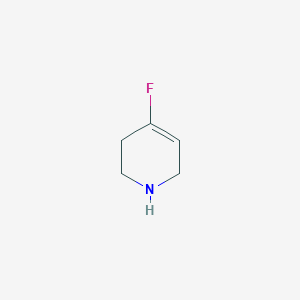
![(E,Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine ((E,Z)-Desmethyldoxepin)](/img/structure/B8616642.png)
